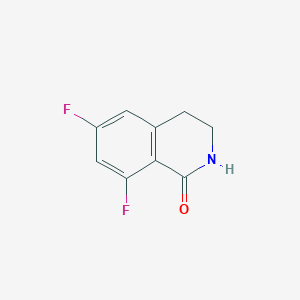

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXCEHXNZXFSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the fluorination of 3,4-dihydro-2H-isoquinolin-1-one. One common method is the Castagnoli–Cushman reaction, which involves the reaction of an imine with an anhydride to form the isoquinolinone scaffold . The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related dihydroisoquinolinones and their properties:

Physicochemical Properties

- Electron Effects: Fluorine substituents reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance. This is critical in reactions like radical difluoroalkylation, where electron-deficient dihydroisoquinolinones exhibit moderate yields (55–75%) but excellent enantioselectivity (97–98% ee) .

- Melting Points : The unsubstituted parent compound melts at 67–70°C , while fluorination likely increases melting points due to stronger intermolecular interactions.

Biological Activity

6,8-Difluoro-3,4-dihydro-2H-isoquinolin-1-one is a fluorinated derivative of isoquinoline, a bicyclic compound known for its diverse biological activities. The presence of fluorine atoms at the 6 and 8 positions significantly alters its chemical properties, enhancing stability and lipophilicity, which are critical for drug development. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

The molecular formula of this compound is C10H8F2NO. Its structure allows it to undergo various chemical reactions such as oxidation and reduction, leading to the formation of quinoline derivatives and tetrahydroisoquinoline derivatives respectively.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s ability to form hydrogen bonds with proteins and enzymes, potentially leading to the inhibition of various biological pathways. This mechanism is particularly relevant in the context of cancer therapy and enzyme inhibition .

Antitumor Activity

Recent studies have indicated that derivatives of isoquinolinones exhibit significant antitumor properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. In vitro assays demonstrated that certain analogs showed potent inhibitory activity against PARP1 and PARP2, with IC50 values in the nanomolar range .

| Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Olaparib (control) | 0.5 | 0.15 | 3.33 |

| Compound 3l | 0.156 | TBD | TBD |

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Studies suggest that fluorinated isoquinolines possess enhanced activity against various bacterial strains due to their unique structural configurations which facilitate better interaction with microbial targets.

Case Studies

Case Study 1: Antitumor Efficacy

In a study focusing on the synthesis and evaluation of novel isoquinolone derivatives as PARP inhibitors, researchers found that certain compounds exhibited superior efficacy compared to existing therapies like Olaparib. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards PARP isoforms .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of several fluorinated isoquinoline derivatives against common pathogens. The results indicated that compounds with similar structural motifs to this compound demonstrated significant inhibition zones in agar diffusion assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.